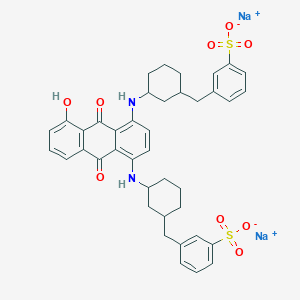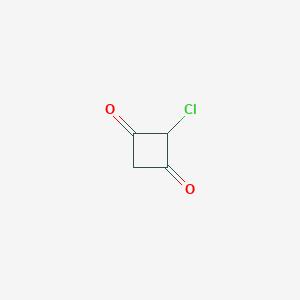
2-Chlorocyclobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorocyclobutane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is a cyclic hydrocarbon with a chlorine atom attached to the second carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclobutane-1,3-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorocyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorocyclobutane-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,3-dione: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Bromocyclobutane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
2-Fluorocyclobutane-1,3-dione: Contains a fluorine atom, which significantly alters its reactivity and applications.
Uniqueness
2-Chlorocyclobutane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine atom can participate in a range of substitution and elimination reactions, making the compound versatile for synthetic and industrial purposes.
Properties
CAS No. |
65519-57-5 |
|---|---|
Molecular Formula |
C4H3ClO2 |
Molecular Weight |
118.52 g/mol |
IUPAC Name |
2-chlorocyclobutane-1,3-dione |
InChI |
InChI=1S/C4H3ClO2/c5-4-2(6)1-3(4)7/h4H,1H2 |
InChI Key |
GZRGBAJMZOHTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
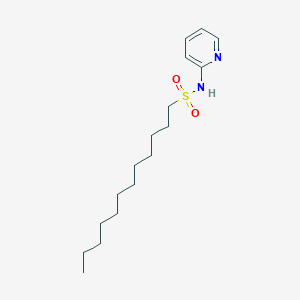
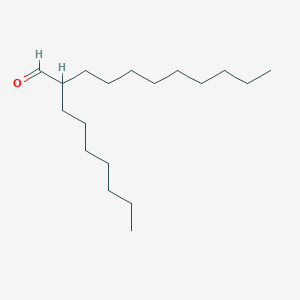
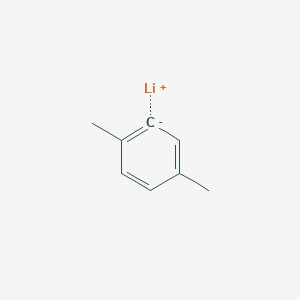
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
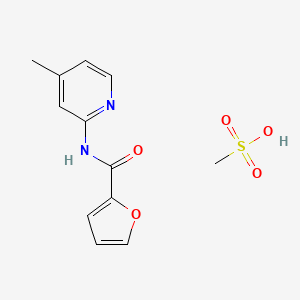


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
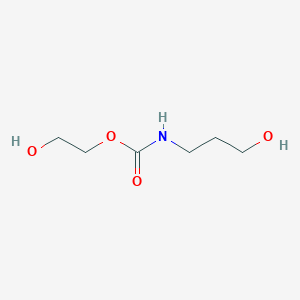
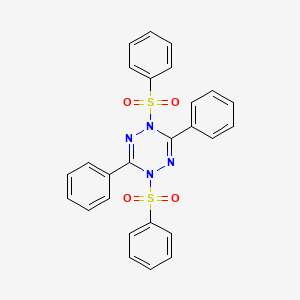
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

